molecular formula C10H14FNO B13047091 1-(4-Fluorophenyl)-3-methoxypropan-1-amine

1-(4-Fluorophenyl)-3-methoxypropan-1-amine

Cat. No.: B13047091
M. Wt: 183.22 g/mol
InChI Key: PNVSAXFVDAFJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-methoxypropan-1-amine is a substituted phenethylamine derivative with a fluorine atom at the para position of the phenyl ring and a methoxy group on the third carbon of the propane chain. Its molecular formula is C₁₀H₁₃FNO, with a molecular weight of 182.22 g/mol . This compound is of interest in medicinal chemistry for its structural similarity to bioactive amines, particularly in central nervous system (CNS) targeting agents .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methoxypropan-1-amine

InChI

InChI=1S/C10H14FNO/c1-13-7-6-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6-7,12H2,1H3

InChI Key

PNVSAXFVDAFJGM-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methoxypropan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with methoxypropanamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Fluorophenyl)-3-methoxypropan-1-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-methoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of 1-(4-fluorophenyl)-3-methoxypropan-1-ol.

    Substitution: Formation of 4-hydroxyphenyl or 4-aminophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Phenyl Ring

1-(4-Chlorophenyl)-3-methoxypropan-1-amine
  • Molecular Formula: C₁₀H₁₃ClNO
  • Molecular Weight : 198.67 g/mol
  • Key Differences : Chlorine (Cl) replaces fluorine (F) at the para position.
1-(2-Chlorophenyl)-3-methoxypropan-1-amine
  • Molecular Formula: C₁₀H₁₃ClNO
  • Molecular Weight : 199.68 g/mol
  • Key Differences : Chlorine is substituted at the ortho position.
  • Impact : Ortho-substitution introduces steric hindrance, which may disrupt planar binding to receptors or enzymes, reducing efficacy compared to para-substituted analogs .

Modifications on the Propane Chain

1-(4-Fluorophenyl)-2-methylpropan-1-amine
  • Molecular Formula : C₉H₁₃FN
  • Molecular Weight : 153.21 g/mol
  • Key Differences : A methyl group replaces the methoxy group at the second carbon.
  • The absence of a methoxy group may also limit hydrogen-bonding interactions .
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine
  • Molecular Formula : C₉H₈ClF₃N
  • Molecular Weight : 222.61 g/mol
  • Key Differences : A trifluoromethyl (CF₃) group replaces the methoxy group.

Combined Substituent Effects

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine
  • Molecular Formula : C₁₆H₁₈FN
  • Molecular Weight : 243.32 g/mol
  • Key Differences : A methyl group is added at the meta position of the fluorophenyl ring.
  • Impact : The methyl group increases lipophilicity, while the meta-fluoro substitution may alter electronic distribution, affecting binding specificity .
1-(4-Methoxyphenyl)propan-2-amine
  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol
  • Key Differences : A methoxy group replaces fluorine at the para position.

Research Findings and Pharmacological Implications

Anticancer Activity

Compounds with methoxyphenyl substituents, such as those in , demonstrate in vitro anticancer activity via hydrogen bonding and π-π stacking interactions. The methoxy group in 1-(4-Fluorophenyl)-3-methoxypropan-1-amine may similarly enhance binding to kinase targets .

Metabolic Stability

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity reduce metabolic oxidation compared to chlorine, making the target compound less prone to cytochrome P450-mediated degradation .
  • Methoxy vs. Trifluoromethyl : Methoxy groups are susceptible to O-demethylation, whereas CF₃ groups resist metabolic breakdown, suggesting a trade-off between solubility and stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1-(4-Fluorophenyl)-3-methoxypropan-1-amine C₁₀H₁₃FNO 182.22 F (para), OCH₃ (C3) Moderate lipophilicity, CNS potential
1-(4-Chlorophenyl)-3-methoxypropan-1-amine C₁₀H₁₃ClNO 198.67 Cl (para), OCH₃ (C3) High stability, slower metabolism
1-(2-Chlorophenyl)-3-methoxypropan-1-amine C₁₀H₁₃ClNO 199.68 Cl (ortho), OCH₃ (C3) Steric hindrance, reduced binding
1-(4-Fluorophenyl)-2-methylpropan-1-amine C₉H₁₃FN 153.21 F (para), CH₃ (C2) High BBB penetration, volatile
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine C₉H₈ClF₃N 222.61 Cl (para), CF₃ (C3) High metabolic stability

Biological Activity

1-(4-Fluorophenyl)-3-methoxypropan-1-amine, also referred to as 1-(4-fluorophenyl)-1-methoxypropan-2-amine hydrochloride, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of 1-(4-Fluorophenyl)-3-methoxypropan-1-amine is C9H13ClFNC_9H_{13}ClFN, with a molecular weight of approximately 189.66 g/mol. The compound features a fluorophenyl group and a methoxypropan-2-amine moiety, which contribute to its unique chemical behavior and potential biological activity.

Antibacterial Properties

Research indicates that derivatives of 1-(4-Fluorophenyl)-3-methoxypropan-1-amine exhibit notable antibacterial properties . These compounds have been studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives can inhibit the growth of Pseudomonas aeruginosa, a common Gram-negative bacterium associated with infections .

Stimulant Effects

Similar to other phenethylamines, compounds within this class may exhibit stimulant effects . This activity could be linked to their interaction with adrenergic receptors, which play a crucial role in the modulation of neurotransmitter release and overall brain function.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(4-Fluorophenyl)-3-methoxypropan-1-amine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Fluoroamphetamine hydrochlorideC9H13ClFNStimulant effects; used in psychopharmacology
3,4-MethylenedioxyamphetamineC10H13NKnown for entactogenic effects; popular in recreational use
3-(4-Fluorophenyl)propan-2-amineC9H12FNStudied for stimulant properties

The distinct methoxy substitution and fluorinated aromatic system of 1-(4-Fluorophenyl)-3-methoxypropan-1-amine may confer unique pharmacological properties compared to these similar compounds.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of various fractions derived from similar compounds. The results indicated that certain fractions exhibited significant inhibitory effects against both Gram-negative and Gram-positive bacteria, suggesting potential applications for developing new antibacterial agents .

Cytotoxicity and Safety Profile

While exploring the safety profile of related compounds, cytotoxicity assays demonstrated that some derivatives did not induce hemolysis at tested concentrations. This finding is crucial for assessing the therapeutic potential of these compounds while minimizing adverse effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.